molecular formula C15H21NO5S B6971781 4-[[(2-Ethylphenyl)sulfonylamino]methyl]oxane-4-carboxylic acid

4-[[(2-Ethylphenyl)sulfonylamino]methyl]oxane-4-carboxylic acid

Cat. No.: B6971781
M. Wt: 327.4 g/mol
InChI Key: NELSFGBMQSHIDQ-UHFFFAOYSA-N
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Description

4-[[(2-Ethylphenyl)sulfonylamino]methyl]oxane-4-carboxylic acid is a complex organic compound characterized by its unique structural features, including an oxane ring, a sulfonylamino group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(2-Ethylphenyl)sulfonylamino]methyl]oxane-4-carboxylic acid typically involves multiple steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate diols and epoxides under acidic or basic conditions.

    Introduction of the Sulfonylamino Group: This step involves the reaction of 2-ethylphenylamine with a sulfonyl chloride derivative to form the sulfonylamino group. This reaction is usually carried out in the presence of a base such as triethylamine.

    Attachment of the Carboxylic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonylamino group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.

Major Products

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include amines.

    Substitution: Products vary depending on the nucleophile used, leading to a wide range of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[[(2-Ethylphenyl)sulfonylamino]methyl]oxane-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its sulfonylamino group, which mimics natural substrates.

Medicine

Medically, derivatives of this compound are investigated for their potential as therapeutic agents, particularly in the treatment of diseases where sulfonyl-containing drugs are effective.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and resins, due to its stable oxane ring and reactive functional groups.

Mechanism of Action

The mechanism by which 4-[[(2-Ethylphenyl)sulfonylamino]methyl]oxane-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds and electrostatic interactions with proteins, influencing their activity. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-[[(2-Methylphenyl)sulfonylamino]methyl]oxane-4-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

    4-[[(2-Phenylsulfonylamino]methyl]oxane-4-carboxylic acid: Lacks the ethyl group, leading to different reactivity and properties.

Uniqueness

This detailed overview provides a comprehensive understanding of 4-[[(2-Ethylphenyl)sulfonylamino]methyl]oxane-4-carboxylic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-[[(2-ethylphenyl)sulfonylamino]methyl]oxane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S/c1-2-12-5-3-4-6-13(12)22(19,20)16-11-15(14(17)18)7-9-21-10-8-15/h3-6,16H,2,7-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELSFGBMQSHIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1S(=O)(=O)NCC2(CCOCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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